molecular formula C17H27N3O B12257681 N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12257681
M. Wt: 289.4 g/mol
InChI Key: MBRZIAWKIFQYEN-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxane moiety

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-methyl-N-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C17H27N3O/c1-19(17-6-2-3-9-18-17)16-7-10-20(11-8-16)13-15-5-4-12-21-14-15/h2-3,6,9,15-16H,4-5,7-8,10-14H2,1H3

InChI Key

MBRZIAWKIFQYEN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2CCCOC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The oxane moiety can be introduced via nucleophilic substitution reactions, and the pyridine ring can be attached through coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyridin-2-amine
  • N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyridin-2-amine
  • N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}pyridin-2-amine

Uniqueness

N-methyl-N-{1-[(oxan-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

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